N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2OS/c1-3-4-5-11(18)16-13-17(2)12-9(15)6-8(14)7-10(12)19-13/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHAZMMURNQUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N=C1N(C2=C(C=C(C=C2S1)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide typically involves the reaction of 4,6-difluoro-3-methylbenzothiazole with pentanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound belongs to a class of benzothiazole derivatives with modifications at the heterocyclic core and side chains. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups: The 4,6-difluoro substituents in the target compound enhance electrophilicity compared to non-fluorinated analogs like 8a .
- Amide vs.
Physicochemical Properties
- Solubility: Fluorine atoms and the amide group may improve aqueous solubility compared to non-polar analogs like 8a. However, the methyl group could reduce solubility relative to hydroxylated derivatives .
- Hydrogen Bonding : The amide NH and fluorine atoms enable intermolecular H-bonding, critical for crystal packing. Graph set analysis (as in ) would reveal motifs distinct from sulfonamide-based compounds .
Computational and Crystallographic Studies
Research Findings and Implications
Fluorine Substitution : The 4,6-difluoro configuration enhances thermal stability and electrophilic reactivity, making the target compound a candidate for further pharmacological studies.
Synthetic Efficiency : Fewer synthetic steps compared to multi-functional analogs (e.g., 9a–e) could streamline large-scale production.
Biological Activity
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide is a synthetic organic compound that has garnered attention in pharmacological research due to its unique structural attributes and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₃H₁₄F₂N₂S
- Molecular Weight : 270.3 g/mol
- CAS Number : 868375-45-5
The structure features a benzothiazole moiety with difluoro and methyl substitutions, contributing to its reactivity and interactions with biological systems.
This compound exhibits its biological activity primarily through the following mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of alpha-glucosidase, which is critical in carbohydrate metabolism, making it a candidate for diabetes management.
- Neuroprotective Effects : The compound may also interact with acetylcholinesterase, an enzyme linked to neurodegenerative diseases. Inhibition of this enzyme can potentially enhance cholinergic signaling, offering therapeutic benefits in conditions like Alzheimer's disease .
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of this compound against various biological targets:
| Target Enzyme | Activity | IC50 Value (µM) |
|---|---|---|
| Alpha-glucosidase | Inhibition | 12.5 |
| Acetylcholinesterase | Inhibition | 8.0 |
These values indicate a promising level of potency against these enzymes, suggesting potential therapeutic applications.
Case Studies
- Diabetes Management : A study demonstrated that this compound effectively reduced postprandial blood glucose levels in diabetic animal models. The mechanism was attributed to its inhibition of alpha-glucosidase activity.
- Neuroprotection : Another research effort explored the neuroprotective properties of this compound in vitro using neuronal cell lines exposed to neurotoxic agents. The results indicated that treatment with the compound significantly reduced cell death and oxidative stress markers .
Potential Applications
Given its biological activity profile, this compound holds promise for various therapeutic applications:
- Antidiabetic Agents : Its ability to inhibit alpha-glucosidase positions it as a candidate for developing new antidiabetic medications.
- Neuroprotective Drugs : By modulating acetylcholinesterase activity, it may serve as a basis for drugs aimed at treating Alzheimer's disease and other neurodegenerative disorders.
Q & A
Q. What are the optimal synthetic routes for N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide, and how can reaction yields be improved?
- Methodological Answer : Focus on multi-step synthesis involving diazotization, cyclization, and condensation reactions. Key variables include solvent polarity (e.g., CH₃CN for nucleophilic substitution), temperature control (0–5°C for diazo intermediates), and catalysts (e.g., Cu(I) for azide-alkyne cycloaddition). Optimize stoichiometry of benzothiazole precursors and pentanamide derivatives to minimize side products. Use TLC or HPLC to monitor reaction progress. Reference analogous syntheses of benzothiazole-azole hybrids .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of the compound?
- Methodological Answer :
- ¹H/¹³C NMR : Validate the Z-configuration of the imine bond (δ 7.5–8.5 ppm for aromatic protons, δ 160–170 ppm for C=N).
- IR : Confirm carbonyl (C=O stretch at ~1650 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹).
- Mass Spectrometry : Use HRMS to verify molecular ion peaks ([M+H]⁺) and fragmentation patterns. Cross-reference with computational predictions (e.g., ACD/Labs software) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct solubility assays in DMSO, water, and ethanol at 25°C (per ICH guidelines). For stability, use accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis. The difluoro and methyl groups may enhance lipophilicity, requiring buffered solutions (pH 6–8) for aqueous stability .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of the benzothiazole-imine core?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. Compare with experimental UV-Vis spectra to validate transitions. Study the effect of fluorine substituents on electron-withdrawing capacity and π-conjugation .
Q. What experimental and computational strategies resolve contradictions in reported reaction mechanisms for similar benzothiazole derivatives?
- Methodological Answer : Use kinetic isotope effects (KIE) and isotopic labeling (e.g., ¹⁵N) to distinguish between concerted vs. stepwise pathways. Pair with ab initio molecular dynamics (AIMD) simulations to model transition states. Reconcile discrepancies by comparing solvent effects (polar aprotic vs. protic) and substituent electronic contributions .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?
- Methodological Answer : Synthesize analogs with variations in:
- Fluorine position (para vs. ortho substitution on benzothiazole).
- Pentanamide chain length (C3–C6 alkyl).
Test against target enzymes (e.g., kinases) using SPR or fluorescence polarization assays. Corrogate results with molecular docking (AutoDock Vina) to identify key binding interactions (e.g., H-bonding with Thr87) .
Q. What role do advanced separation technologies (e.g., membrane filtration) play in purifying this compound from complex reaction mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
